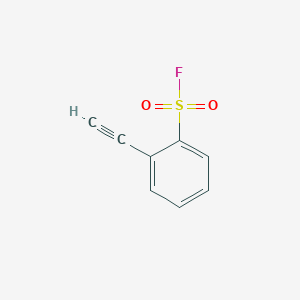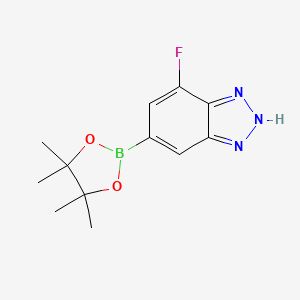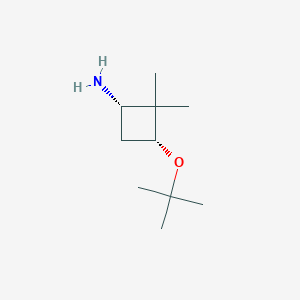
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine is a compound that features a cyclobutane ring substituted with a tert-butoxy group and a dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve scaling up the flow microreactor process to accommodate larger quantities. The use of continuous flow systems can enhance the efficiency and yield of the production process, making it more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butoxy group and the dimethyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
tert-Butoxy compounds: Molecules featuring the tert-butoxy group in different structural contexts.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m0/s1 |
Clave InChI |
XBYKLHIJRIEJOA-JGVFFNPUSA-N |
SMILES isomérico |
CC1([C@H](C[C@H]1OC(C)(C)C)N)C |
SMILES canónico |
CC1(C(CC1OC(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
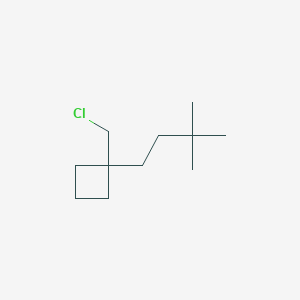
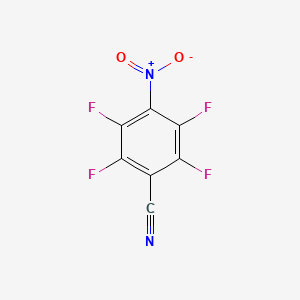
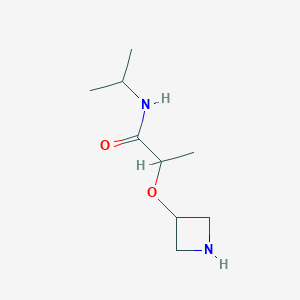
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
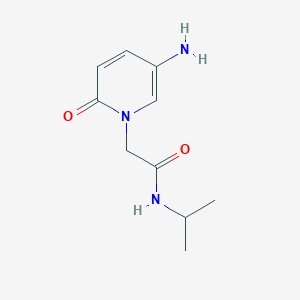
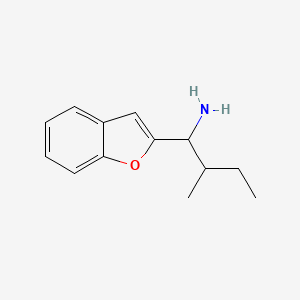
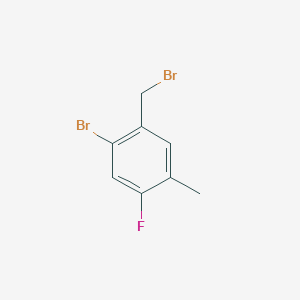
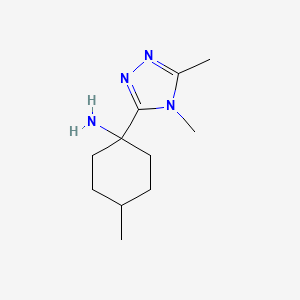
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
